![molecular formula C29H48N2O5 B12627681 N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine CAS No. 920336-98-7](/img/structure/B12627681.png)
N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine is a synthetic compound with the molecular formula C29H48N2O5 It is a derivative of L-valine, an essential amino acid, and features a dodecyloxybenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine typically involves the reaction of L-valine with 4-(dodecyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine involves its interaction with specific molecular targets and pathways. The dodecyloxybenzoyl group allows for hydrophobic interactions with lipid membranes, potentially facilitating the transport of the compound across cell membranes. The valine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(Dodecyloxy)benzoyl]glycine: Similar structure but with glycine instead of valine.
N-[4-(Dodecyloxy)benzoyl]-L-alanine: Contains alanine instead of valine.
Uniqueness
N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine is unique due to its specific combination of the dodecyloxybenzoyl group and valine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
920336-98-7 |
|---|---|
Formule moléculaire |
C29H48N2O5 |
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[(4-dodecoxybenzoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C29H48N2O5/c1-6-7-8-9-10-11-12-13-14-15-20-36-24-18-16-23(17-19-24)27(32)30-25(21(2)3)28(33)31-26(22(4)5)29(34)35/h16-19,21-22,25-26H,6-15,20H2,1-5H3,(H,30,32)(H,31,33)(H,34,35)/t25-,26-/m0/s1 |
Clé InChI |
PIAXCHXZPZBLEF-UIOOFZCWSA-N |
SMILES isomérique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


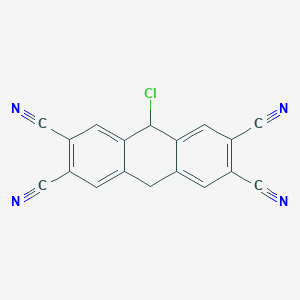
![8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12627615.png)
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)
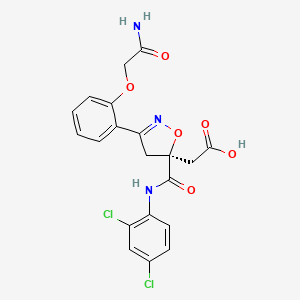
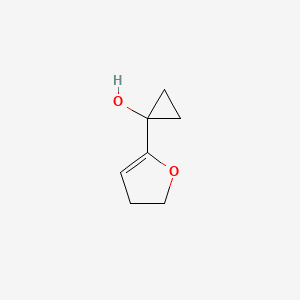
![2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide](/img/structure/B12627623.png)
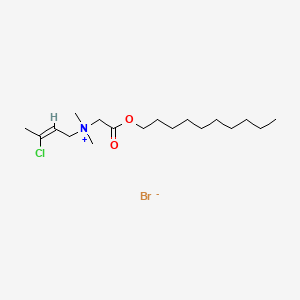

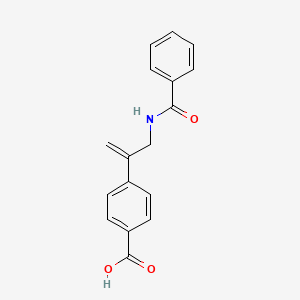
![Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl-](/img/structure/B12627639.png)

![2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B12627648.png)
![hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate](/img/structure/B12627651.png)
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B12627656.png)
